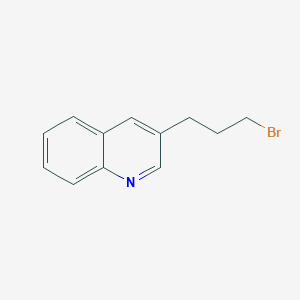

3-(3-Bromopropyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

3-(3-bromopropyl)quinoline |

InChI |

InChI=1S/C12H12BrN/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7H2 |

InChI Key |

LGJHRUMJNGJAKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCBr |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

While specific literature detailing the synthesis of 3-(3-Bromopropyl)quinoline is not extensively published, its preparation can be logically deduced from established chemical transformations. A highly plausible route involves the bromination of its corresponding alcohol, 3-(Quinolin-3-yl)propan-1-ol.

The synthesis can be envisioned as a two-stage process:

Preparation of the Precursor Alcohol: The starting material, 3-(Quinolin-3-yl)propan-1-ol, can be synthesized through several established methods. One common approach is the Heck reaction, coupling 3-bromoquinoline (B21735) with allyl alcohol. Another route involves the reduction of a 3-quinolinepropanoic acid derivative.

Bromination of the Alcohol: The conversion of the primary alcohol group of 3-(Quinolin-3-yl)propan-1-ol to the corresponding bromide is a standard transformation in organic synthesis. Reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are commonly employed for this purpose.

The mechanism for the bromination step, for instance using PBr₃, proceeds via an SN2 pathway. The oxygen atom of the alcohol attacks a phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom attached to the now-activated hydroxyl group and displacing it to form the final product, this compound.

Physicochemical and Spectroscopic Characterization

The definitive identification and characterization of 3-(3-Bromopropyl)quinoline rely on a combination of physicochemical data and spectroscopic analysis.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN |

| Molecular Weight | 250.13 g/mol |

| CAS Number | 1342400-84-3 fluorochem.co.uk |

| Appearance | Not publicly documented |

| Melting Point | Not publicly documented |

| Boiling Point | Not publicly documented |

| InChI Key | LGJHRUMJNGJAKV-UHFFFAOYSA-N fluorochem.co.uk |

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not widely available. However, its key spectroscopic features can be predicted based on its structure.

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Aromatic region: Multiple signals between δ 7.5-9.0 ppm corresponding to the protons on the quinoline (B57606) ring.

|

| ¹³C NMR | - Aromatic region: Nine signals expected for the nine distinct carbon atoms of the quinoline ring.

|

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z 250 and a characteristic (M+2) peak at m/z 252 of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

Applications in Chemical Synthesis

Foundational Approaches to Quinoline Core Synthesis Applicable to Derivatives

Several classical name reactions have been established for the synthesis of the quinoline scaffold. These methods, developed in the late 19th century, remain relevant and are often the basis for more modern synthetic approaches. iipseries.org

Skraup Synthesis and Methodological Refinements

The Skraup synthesis, first reported by the Czech chemist Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.org Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org Arsenic acid can be used as a milder oxidizing agent. wikipedia.org

The mechanism of the Skraup reaction is understood to proceed in several steps. First, the sulfuric acid dehydrates the glycerol to form acrolein. pharmaguideline.comnrochemistry.com The aniline then undergoes a Michael-type addition to the acrolein. pharmaguideline.com This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate, which is then oxidized to the final quinoline product. pharmaguideline.comnrochemistry.comwebsite-files.com

Refinements to the Skraup synthesis have been developed to improve yields and expand its substrate scope. These include the use of milder reaction conditions and alternative oxidizing agents. ijpsjournal.com For instance, microwave irradiation in the presence of an ionic liquid has been reported as a more modern approach. iipseries.org

Table 1: Key Features of the Skraup Synthesis

| Feature | Description |

| Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) wikipedia.org |

| Product | Quinoline or substituted quinolines pharmaguideline.com |

| Key Intermediate | Acrolein (from dehydration of glycerol) nrochemistry.com |

| Mechanism Steps | Michael addition, cyclization, dehydration, oxidation pharmaguideline.comwebsite-files.com |

| Refinements | Use of milder oxidants, microwave-assisted synthesis iipseries.orgwikipedia.org |

Friedländer Synthesis and its Adaptations

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile method for producing quinoline derivatives from the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine) or bases (like sodium hydroxide). wikipedia.orgjk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants to form an aldol adduct, which then eliminates water and undergoes imine formation to yield the quinoline. wikipedia.org The second pathway suggests the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org

Adaptations of the Friedländer synthesis have been extensively explored to enhance its efficiency and applicability. nih.gov These include the use of various catalysts like neodymium(III) nitrate (B79036) hexahydrate, ionic liquids, and solid-supported reagents to facilitate the reaction under milder conditions. iipseries.orgorganic-chemistry.org Solvent-free conditions and microwave irradiation have also been successfully employed. organic-chemistry.orgtandfonline.com

Table 2: Characteristics of the Friedländer Synthesis

| Feature | Description |

| Reactants | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group organic-chemistry.org |

| Product | 2- and 3-substituted quinolines nih.gov |

| Catalysts | Acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaOH) wikipedia.orgjk-sci.com |

| Mechanism | Can proceed via an initial aldol condensation or Schiff base formation wikipedia.org |

| Adaptations | Use of various modern catalysts, microwave irradiation, solvent-free conditions organic-chemistry.orgtandfonline.com |

Doebner-Miller Reaction and Mechanistic Insights

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgslideshare.net This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of considerable debate. wikipedia.org One proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. thieme-connect.com However, studies using carbon isotope scrambling have suggested a more complex fragmentation-recombination mechanism. wikipedia.org In this pathway, the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline ring system. wikipedia.org

This method is particularly useful for synthesizing 2- and/or 4-substituted quinolines. iipseries.org For example, the reaction of aniline with crotonaldehyde (B89634) yields 2-methylquinoline. thieme-connect.com However, the reaction can be limited with sterically hindered α,β-unsaturated aldehydes. thieme-connect.com

Pfitzinger and Knorr Reactions in Quinoline Annulation

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives. iipseries.org It involves the reaction of isatin (B1672199) with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base. pharmaguideline.com The base facilitates the opening of the isatin ring to form an intermediate that then condenses with the carbonyl compound to form the quinoline ring. iipseries.org The resulting carboxylic acid group can be subsequently removed by pyrolysis with calcium oxide to yield substituted quinolines. pharmaguideline.com

The Knorr quinoline synthesis, on the other hand, involves the reaction of a β-ketoester with an aniline. pharmaguideline.com The reaction conditions can be controlled to selectively produce either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com This method offers a valuable route to these important quinolone scaffolds. iipseries.org

Contemporary Synthetic Strategies for this compound Functionalization

The introduction of an alkyl side chain, such as a 3-bromopropyl group, at the C3 position of the quinoline ring presents a synthetic challenge. This is due to the inherent electronic properties of the quinoline nucleus, where the C2 and C4 positions are more susceptible to nucleophilic attack, and electrophilic substitution typically occurs on the benzene (B151609) ring. polyu.edu.hk

Strategies for the Introduction of the Bromopropyl Side Chain at C3

Direct synthesis of this compound is not widely reported in the literature. However, general strategies for the C3-functionalization of quinolines can be considered as potential pathways.

One plausible approach involves a multi-step synthesis starting from a pre-functionalized quinoline. For instance, a quinoline derivative with a suitable functional group at the C3 position, such as a hydroxyl or carboxyl group, could be synthesized using foundational methods like a modified Friedländer or Pfitzinger reaction. This functional group could then be chemically transformed into the desired 3-bromopropyl side chain.

Another strategy could involve the C-H functionalization of the quinoline ring. polyu.edu.hk Recent advances in organometallic chemistry have led to methods for the site-selective C-H activation of heterocycles. While C3-functionalization is challenging, specific directing groups or catalytic systems can promote reaction at this position. polyu.edu.hk For example, a nickel-catalyzed method has been reported for the C3-alkylation of quinolines. polyu.edu.hk This type of reaction could potentially be adapted to introduce a 3-halopropyl group.

A hypothetical synthetic route could start with a Wittig-type reaction on a 3-formylquinoline to introduce a propenyl side chain, which could then be subjected to hydrobromination to yield this compound. The starting 3-formylquinoline itself can be prepared through various methods.

Furthermore, radical-based approaches could also be explored. The generation of a 3-quinolyl radical, followed by its reaction with a suitable bromopropyl-containing radical precursor, might offer a direct route to the target molecule.

Table 3: Potential Synthetic Approaches for C3-Alkylation of Quinolines

| Approach | Description | Key Considerations |

| Functional Group Interconversion | Synthesis of a C3-functionalized quinoline followed by conversion to the bromopropyl group. | Requires a robust initial synthesis of the C3-substituted quinoline. |

| C-H Activation/Functionalization | Direct introduction of the side chain via transition metal-catalyzed C-H activation. polyu.edu.hk | Achieving high regioselectivity for the C3 position can be challenging. polyu.edu.hk |

| Wittig Reaction and Hydrobromination | Formation of a C3-alkenylquinoline followed by addition of HBr across the double bond. | Availability of the starting 3-formylquinoline and control of regioselectivity during hydrobromination. |

| Radical Chemistry | Generation of a 3-quinolyl radical and subsequent reaction with a bromopropyl radical source. | Control of side reactions and radical precursor stability. |

Metal-Catalyzed Coupling Reactions in Quinoline Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like quinoline, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation Methodologies

The construction of C-C bonds on the quinoline scaffold is crucial for creating complex molecular architectures. Transition metals, particularly palladium and nickel, are widely employed for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for the arylation of quinolines. numberanalytics.com For instance, palladium catalysts can facilitate the coupling of aryl halides with aryl boronic acids, leading to biaryl compounds that can be further cyclized to form quinolines. numberanalytics.com Research has also demonstrated the C8-selective arylation of quinoline N-oxides using a palladium catalyst, a significant finding as previous methods favored C2 selectivity. acs.org This reaction tolerates various functional groups and can be accelerated using microwave irradiation. acs.org

Nickel catalysts also play a significant role in C-C bond formation. A Ni(0) catalyst has been shown to efficiently couple aryl boronic acids with N-acyliminium precursors derived from quinoline. rsc.org This method proceeds under mild conditions and is compatible with many organic functional groups. rsc.org Iron catalysts, being less expensive and toxic than palladium and nickel, are also gaining traction. acgpubs.org Iron-catalyzed cross-coupling of N-heteroaryl halides with arylmagnesium halides has been reported, although its scope may be limited to specific substrates like halo pyridines and quinolines. acgpubs.org

Recent advancements include the use of dual catalytic systems. A combination of photoredox and nickel catalysis has been developed to forge C(sp3) architectures via α C-C cleavage of ketone derivatives, which can be used to introduce alkyl groups onto heterocyclic systems. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Suzuki-Miyaura Cross-Coupling | Effective for arylation; can be used for C8-selective arylation of quinoline N-oxides. | numberanalytics.comacs.org |

| Nickel(0) | Coupling of Aryl Boronic Acids | Mild conditions, tolerant of various functional groups. | rsc.org |

| Iron | Cross-Coupling of N-heteroaryl halides | Less expensive and toxic alternative to palladium and nickel. | acgpubs.org |

| Dual Photoredox/Nickel | α C-C Cleavage of Ketones | Enables the formation of C(sp3) architectures. | nih.gov |

C-N Bond Formation Methodologies

The introduction of nitrogen-containing functional groups onto the quinoline ring is essential for the synthesis of many biologically active compounds. Metal-catalyzed C-N bond formation reactions provide an efficient means to achieve this.

Transition-metal-catalyzed direct C-H amination has emerged as an atom-economical alternative to traditional cross-coupling methods. nih.gov Rhodium and iridium catalysts have been successfully used for the direct C-H amination of various aromatic compounds using organic azides as the nitrogen source. nih.gov This method is advantageous as it produces molecular nitrogen as the only byproduct. nih.gov The mechanism involves chelation-assisted C-H bond cleavage, followed by the formation of a metal-nitrenoid intermediate and subsequent C-N bond formation. nih.gov

Ruthenium and cobalt catalysts have also shown promise in C-H amination reactions with organic azides. nih.gov Furthermore, a functionalized imidazolium (B1220033) salt has been reported as a heterogeneous catalyst for both C-C and C-N bond formation in the synthesis of quinoline and acridine (B1665455) derivatives. ua.es This metal-free system is reusable and offers a sustainable approach to the synthesis of these heterocyles. ua.es

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines is a growing area of research, aiming to reduce the environmental impact of chemical processes. numberanalytics.comijpsjournal.comnih.gov Key principles include waste prevention, atom economy, and the use of less hazardous chemicals and solvents. ijpsjournal.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique due to its ability to significantly reduce reaction times and, in some cases, improve yields. rsc.orgasianpubs.orgnih.govnih.gov This method has been successfully applied to various reactions for quinoline synthesis.

For example, a solid acid-catalyzed, microwave-assisted multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes has been developed for the efficient synthesis of substituted quinolines. rsc.org This method utilizes montmorillonite (B579905) K-10, an environmentally benign solid acid, and achieves high atom economy in a matter of minutes. rsc.org Microwave irradiation has also been used to accelerate the synthesis of 2,4-dichloroquinolines and furo[2,3-b]quinolines. asianpubs.orgcdnsciencepub.com In some cases, microwave-assisted synthesis offers a significant advantage over conventional heating methods by dramatically reducing reaction times. nih.gov

Heterogeneous Catalysis and Environmentally Benign Protocols

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. rsc.orgrsc.orgua.esoiccpress.com

Zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.orgrsc.org The total yield of quinolines was found to be positively correlated with the relative content of Lewis acid sites in the catalyst. rsc.orgrsc.org Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts. For instance, a zinc-based MOF was used in a three-component coupling reaction to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org

Other environmentally benign catalysts have also been explored. Eggshell, a natural and low-cost material, has been found to be an effective heterogeneous catalyst for the synthesis of pyrano[3,2-c]quinoline derivatives. oiccpress.com Additionally, a metal-free heterogeneous catalyst based on graphitic carbon nitride (g-C3N4) functionalized with Brønsted acid groups has shown remarkable activity in the Friedländer synthesis of quinolines, with the catalyst being recyclable. researchgate.net

Multicomponent Reactions (MCRs) for Quinoline Framework Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to construct complex molecules. rsc.orgresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Several MCRs have been successfully employed for the synthesis of a wide range of quinoline scaffolds. rsc.orgresearchgate.net For example, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones using a palladium catalyst has been developed to synthesize polysubstituted quinolines in good yields. rsc.org Another example is a one-pot, three-component reaction between anilines, aryl aldehydes, and styrene (B11656) oxides catalyzed by copper(II) triflate to produce 2,3-diarylquinoline derivatives. researchgate.net

A novel ABC2-type domino reaction has been discovered for the stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines, where five new sigma bonds and five stereocenters are formed in a single operation from simple starting materials. nih.gov Furthermore, a Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides, dialkyl acetylenedicarboxylates, and water has been reported for the tunable skeletal editing of quinolines, allowing for the generation of diverse nitrogen-containing heteroaromatic compounds. bohrium.com

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Three-component tandem reaction | Palladium catalyst | Synthesis of polysubstituted quinolines from 2-aminobenzonitriles, arylboronic acids, and ketones. | rsc.org |

| Three-component reaction | Copper(II) triflate | Synthesis of 2,3-diarylquinoline derivatives from anilines, aryl aldehydes, and styrene oxides. | researchgate.net |

| ABC2-type domino reaction | - | Stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines. | nih.gov |

| Multicomponent reaction | Brønsted acid | Tunable skeletal editing of quinolines. | bohrium.com |

Oxidative Annulation Strategies in Quinoline Synthesis

The direct construction of the quinoline core through oxidative annulation has emerged as a powerful and atom-economical approach in organic synthesis. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, frequently utilizing transition metal catalysts to facilitate the key transformations. While a direct oxidative annulation synthesis of this compound has not been extensively reported, several strategies for the synthesis of 3-substituted quinolines can be adapted for this purpose.

A number of catalytic systems have been developed for the synthesis of 3-substituted quinolines via oxidative annulation. These reactions typically involve the coupling of anilines with various partners, such as alkynes, alkenes, or even saturated ketones. For instance, ruthenium-catalyzed annulation of enaminones with anthranils and cobalt-catalyzed C-H bond activation have been shown to be effective for introducing substituents at the 3-position of the quinoline ring. wikipedia.orgmdpi.com

A plausible approach for the synthesis of a 3-alkylquinoline like this compound via oxidative annulation could involve the reaction of an aniline with a suitable three-carbon component that incorporates or can be converted to a bromopropyl group. One potential strategy is the use of allylic alcohols or halides in the presence of a palladium catalyst. Palladium-catalyzed oxidative annulation has been successfully employed for the synthesis of 2-substituted quinolines from anilines and allyl alcohols. mdpi.com Adapting this for 3-substitution would require careful selection of starting materials and reaction conditions to control the regioselectivity of the annulation.

Another promising avenue is the use of saturated ketones and anilines in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, a potential ketone precursor could be 1-bromo-5-hexanone. The reaction of this ketone with an aniline under oxidative conditions could, in principle, lead to the desired product.

Interactive Table: Examples of Oxidative Annulation Strategies for 3-Substituted Quinolines

| Catalyst/Promoter | Aniline Derivative | Coupling Partner | 3-Substituent | Yield (%) | Reference |

| Ru-complex | Enaminone | Anthranil | Various | Good | wikipedia.org |

| Cp*Co(III) | Acetanilide | Alkyne | Aryl/Alkyl | High | mdpi.com |

| Cu(OAc)₂ | Aniline | Saturated Ketone | Alkyl | Moderate | wikipedia.org |

| Pd(OAc)₂ | Aniline | Allyl Alcohol | Alkyl (at C2) | Good | mdpi.com |

It is important to note that the direct use of a substrate containing a bromoalkyl chain might be complicated by side reactions, such as elimination or reaction with the aniline starting material. A more practical approach might involve the synthesis of a precursor molecule, such as 3-(3-hydroxypropyl)quinoline, followed by bromination in a subsequent step.

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of substituted quinolines often presents a significant challenge in controlling the regioselectivity, particularly when multiple reactive sites are present in the starting materials. The preparation of a specific isomer, such as this compound, requires careful consideration of the synthetic strategy to avoid the formation of unwanted isomers, such as the 2- or 4-substituted analogues.

The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The regioselectivity of the Friedländer synthesis is dictated by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. To synthesize this compound using this method, one could envision the reaction of 2-aminobenzaldehyde with 5-bromo-2-pentanone. However, the use of an unsymmetrical ketone like 5-bromo-2-pentanone can lead to a mixture of regioisomers.

The Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions, also offers a route to substituted quinolines. wikipedia.orgwikiwand.comrsc.org The regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. wikipedia.org For the synthesis of a 3-alkylquinoline, a suitably substituted β-diketone would be required.

The synthesis of isomers of this compound, such as 4-(3-Bromopropyl)quinoline, has been reported, highlighting the possibility of directing the substitution to different positions on the quinoline ring. The synthesis of the 4-substituted isomer likely proceeds through a different synthetic pathway, possibly involving a precursor that favors substitution at the C4 position.

A disclosed method for the chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides demonstrates the possibility of functionalizing the C3 and C4 positions with high selectivity. nih.gov This approach, which utilizes sulfonyl chlorides for both sulfonylation and chlorination, could potentially be adapted for the introduction of a bromopropyl group or a precursor at the C3 position.

Interactive Table: Regioselective Synthesis of Functionalized Quinolines

| Synthetic Method | Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product (Regioisomer) | Reference |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone | α-Methylene ketone | Acid or Base | 2- and/or 3-Substituted Quinoline | wikipedia.orgorganic-chemistry.org |

| Combes Synthesis | Aniline | β-Diketone | Strong Acid | 2,4-Disubstituted Quinoline | wikipedia.orgwikiwand.com |

| From Quinoline N-oxide | Quinoline N-oxide | Sulfonyl Chloride | - | C3-Sulfonate/C4-Chloride | nih.gov |

| Reductive Amination | Quinoline Carboxaldehyde | Amine | NaBH₄ | Aminomethylquinoline | nih.gov |

Nucleophilic Substitution Reactions Involving the Bromopropyl Group

The high reactivity of the C-Br bond in the bromopropyl group makes it a prime site for nucleophilic substitution reactions (SN). ksu.edu.sa These reactions allow for the introduction of a wide array of functional groups, leading to diverse molecular architectures.

The bromine atom can be readily displaced by various nucleophiles, such as amines and alkoxides, to furnish substituted amines and ethers, respectively. smolecule.com The reaction with amines, for instance, provides a straightforward route to a variety of N-substituted quinoline derivatives. These reactions typically proceed under standard SN2 conditions. libretexts.org

The synthesis of secondary and tertiary amines through the reaction of this compound with primary or secondary amines is a common transformation. organic-chemistry.org Similarly, reaction with alcohol- or phenol-derived alkoxides in the presence of a base yields the corresponding ether derivatives.

Table 1: Examples of Nucleophilic Substitution to Form Amines and Ethers

| Reactant | Nucleophile | Reagent/Conditions | Product |

| This compound | Primary/Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(3-(Dialkylamino)propyl)quinoline |

| This compound | Alcohol/Phenol | Base (e.g., NaH), Solvent (e.g., THF) | 3-(3-Alkoxypropyl)quinoline / 3-(3-Phenoxypropyl)quinoline |

The presence of both a nucleophilic center on the quinoline ring (or a substituent) and an electrophilic carbon on the bromopropyl chain within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of novel polycyclic and heterocyclic ring systems.

For instance, if a nucleophilic group is present at a suitable position on the quinoline ring, it can attack the electrophilic carbon of the bromopropyl chain, leading to the formation of a new ring. The regioselectivity and feasibility of such cyclizations are governed by factors like ring strain in the transition state and the nucleophilicity of the attacking group. Studies on related quinoline systems have demonstrated the formation of new fused rings through such intramolecular pathways. nih.govbeilstein-journals.orgrsc.org

Functional Group Interconversions on the Bromopropyl Chain

Beyond direct substitution of the bromine atom, the bromopropyl chain can undergo various functional group interconversions. pressbooks.pubwikipedia.org For example, the bromide can be converted to other halides (e.g., iodide) via the Finkelstein reaction to enhance reactivity in subsequent steps. vanderbilt.edu The bromide can also be displaced by other functional groups like azide (B81097) or cyanide, which can then be further transformed. For example, an azide can be reduced to a primary amine, and a nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org

Table 2: Functional Group Interconversions

| Reactant | Reagent(s) | Product Functional Group |

| This compound | Sodium Iodide (NaI), Acetone | 3-(3-Iodopropyl)quinoline |

| This compound | Sodium Azide (NaN₃) | 3-(3-Azidopropyl)quinoline |

| This compound | Sodium Cyanide (NaCN) | 3-(4-Quinolin-3-yl)butanenitrile |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system, being an aromatic heterocycle, can undergo electrophilic aromatic substitution. researchgate.net Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack compared to the benzene ring. quimicaorganica.orgreddit.com Therefore, electrophilic substitution preferentially occurs on the benzene ring, primarily at positions 5 and 8. quimicaorganica.orgcutm.ac.in

The stability of the resulting carbocation intermediate (Wheland intermediate) dictates the regioselectivity. Attack at positions 5 and 8 allows for resonance structures that keep the aromaticity of the pyridine ring intact, which is energetically more favorable. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions depend on the nature of the electrophile and any existing substituents on the quinoline ring.

Transition Metal-Catalyzed Transformations of the Quinoline Scaffold

Transition metal-catalyzed reactions, particularly cross-coupling reactions, have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comsioc-journal.cn

The quinoline scaffold of this compound can be functionalized using various transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov While the C-Br bond on the propyl chain is typically more reactive in nucleophilic substitutions, the C-X (where X is a halogen or triflate) bonds on the quinoline ring can participate in cross-coupling reactions. For this to occur, a halogen (like bromine or chlorine) would need to be present on the quinoline ring itself, or a hydroxyl group could be converted to a triflate to act as a leaving group.

For example, a halo-substituted this compound could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes, typically using a palladium catalyst. eie.grmdpi.com These reactions allow for the introduction of aryl, vinyl, or alkynyl groups onto the quinoline ring, significantly increasing molecular complexity. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative. rsc.org

Exploitation of the Bromopropyl Moiety as a Synthetic Handle

The 3-(3-bromopropyl) side chain is a highly versatile synthetic handle, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups and the construction of new cyclic and polycyclic structures fused to the quinoline core.

A primary application of this moiety is in intramolecular cyclization reactions to form new rings. Following a nucleophilic substitution at the terminal bromine, a suitably positioned nucleophile on the newly introduced group can attack the quinoline ring, or vice-versa, to construct fused heterocyclic systems. For example, palladium-catalyzed cascade reactions of 3-(3-bromopropyl)indoles, a close structural analog, have been used to synthesize complex fused systems. scispace.com

One of the most powerful strategies is intramolecular Friedel-Crafts-type alkylation. After converting the bromopropyl group into a suitable electrophile or by using a Lewis acid catalyst, the side chain can cyclize onto the electron-rich benzene portion of the quinoline ring. This approach is a key strategy for the synthesis of benzo[f]quinoline (B1222042) derivatives. researchgate.netresearchgate.net

The bromopropyl group can react with various nucleophiles to generate advanced intermediates for further transformations:

Nitrogen Nucleophiles: Reaction with primary amines or ammonia (B1221849) derivatives can yield amino-functionalized side chains. These can then undergo intramolecular cyclization. For instance, the cyclization of N-(3-chloropropyl)-substituted amino esters is a known route to cyclic amino acids, providing a model for forming a new ring containing the quinoline nitrogen. polimi.itbeilstein-journals.org

Oxygen Nucleophiles: Alkoxides can displace the bromide to form ethers. If the nucleophile contains another functional group, subsequent cyclizations are possible.

Carbon Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to extend the carbon chain, introducing new functionalities that can be used for subsequent ring-forming reactions. acs.org

An example of an unexpected intramolecular cyclization was observed during the synthesis of pyrazolo[3,4-b]quinoline derivatives. While attempting to N-alkylate a pyrazole (B372694) with a bromoethyl chain, a domino reaction occurred, leading to the formation of a new six-membered lactam ring fused to the quinoline system. rsc.org This highlights the potential for complex cascade reactions initiated by the reactivity of the haloalkyl chain.

These transformations underscore the value of the bromopropyl group as a linchpin for building molecular complexity, enabling access to a wide range of fused heterocyclic systems such as pyrrolo[1,2-a]quinolines, lew.ro benzo[f]quinolines, nih.govnih.gov and other novel polycyclic structures. umich.edusioc-journal.cn

| Reaction Type | Reactant(s) | Product Type | Significance | Reference (Analogous Systems) |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Lewis Acid | Fused Polycyclic Aromatics (e.g., Benzo[f]quinolines) | Direct construction of additional aromatic rings. | researchgate.netresearchgate.net |

| Nucleophilic Substitution & Intramolecular Cyclization | Nitrogen Nucleophiles (e.g., amines) | N-fused Heterocycles | Formation of new heterocyclic rings containing nitrogen. | polimi.itbeilstein-journals.org |

| Palladium-Catalyzed Cascade Cyclization | Various coupling partners | Complex Fused Systems | Efficient assembly of multiple rings in one pot. | scispace.com |

| Domino Reaction / Unexpected Cyclization | Phosphite reagents / Pyrazole nucleophiles | Novel Tetracyclic Systems | Access to unique and complex molecular architectures. | rsc.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the 3-bromopropyl side chain. The quinoline ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The H2 and H4 protons are characteristically the most downfield. The protons of the propyl chain will appear more upfield. The methylene (B1212753) group attached to the bromine atom (α-CH₂) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing nature of the bromine atom, followed by the methylene group attached to the quinoline ring (γ-CH₂), and the central methylene group (β-CH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show nine signals for the quinoline ring carbons and three signals for the propyl side chain carbons. The carbon atoms of the quinoline ring are expected in the range of δ 120-150 ppm. The aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum. The carbon atom bonded to the bromine (Cα) would be the most deshielded of the three due to the halogen's electronegativity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.8 - 9.0 (s) | 150 - 152 |

| 4 | 8.0 - 8.2 (s) | 134 - 136 |

| 5 | 7.8 - 8.0 (d) | 128 - 130 |

| 6 | 7.5 - 7.7 (t) | 127 - 129 |

| 7 | 7.6 - 7.8 (t) | 129 - 131 |

| 8 | 8.0 - 8.2 (d) | 126 - 128 |

| 9 (4a) | - | 127 - 129 |

| 10 (8a) | - | 146 - 148 |

| α-CH₂ | 3.4 - 3.6 (t) | 32 - 35 |

| β-CH₂ | 2.2 - 2.4 (m) | 30 - 33 |

| γ-CH₂ | 3.0 - 3.2 (t) | 33 - 36 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, m=multiplet.

To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of atoms within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, strong correlations would be expected between the protons of the propyl chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₂). It would also confirm the coupling patterns of the protons on the benzene portion of the quinoline ring (H5, H6, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the attachment of the propyl side chain to the C3 position of the quinoline ring. For instance, correlations would be expected from the γ-CH₂ protons to carbons C2, C3, and C4 of the quinoline ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound would show characteristic absorption bands for the quinoline ring and the alkyl bromide. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl chain would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at a lower frequency, generally between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1580 | Strong | C=N Stretch (Quinoline) |

| 1570-1450 | Strong | C=C Stretch (Aromatic Ring) |

| 1450-1370 | Medium | CH₂ Bending |

| 850-750 | Strong | Aromatic C-H Out-of-Plane Bend |

| 600-500 | Medium | C-Br Stretch |

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the breathing modes of the quinoline ring are expected to be prominent in the Raman spectrum. The C-Br stretch, while present, may be weak. Raman spectroscopy can be particularly useful for studying the low-frequency modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be characterized by the presence of a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a distinctive isotopic signature for a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound would likely proceed through several pathways. Loss of the bromine atom to give an [M-Br]⁺ fragment is a probable fragmentation. Another common fragmentation for alkyl-substituted quinolines is the benzylic cleavage, leading to the formation of a stable quinolinemethyl cation. The fragmentation of the quinoline ring itself typically involves the loss of HCN.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Notes |

| 250/252 | [C₁₂H₁₂NBr]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern |

| 170 | [C₁₂H₁₁N]⁺ | Loss of HBr |

| 143 | [C₁₀H₉N]⁺ (quinolinemethyl cation) | Cleavage of the propyl chain |

| 128 | [C₉H₇N]⁺ (quinoline radical cation) | Loss of the entire propyl chain |

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed based on their mass-to-charge ratio (m/z).

For this compound, the expected molecular weight is approximately 250.13 g/mol . In positive ion mode ESI-MS, the molecule readily protonates on the nitrogen atom of the quinoline ring, resulting in a prominent pseudomolecular ion [M+H]⁺. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 natural abundance, leads to a characteristic isotopic pattern for any bromine-containing fragment. The [M+H]⁺ ion would therefore appear as a doublet of peaks at m/z values corresponding to [C₁₂H₁₂Br¹N + H]⁺ and [C₁₂H₁₄Br¹N + H]⁺. This distinctive isotopic signature is a key diagnostic feature in the mass spectrum, confirming the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds. While the polarity of the quinoline nitrogen might present some challenges, with appropriate column selection and derivatization if necessary, GC-MS can be used to assess the purity of this compound and analyze its fragmentation pattern upon electron impact (EI) ionization.

In a typical GC-MS analysis, the retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The subsequent mass spectrum, generated by EI, involves high-energy electron bombardment that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragments for this compound would likely include the loss of the bromine atom, cleavage of the propyl chain, and various rearrangements of the quinoline ring system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₂H₁₂BrN), HRMS can precisely measure the mass of the molecular ion. This allows for the experimental confirmation of its elemental formula. For instance, an HRMS analysis would be able to differentiate C₁₂H₁₂BrN from other potential isobaric compounds. The high-resolution data is crucial for unequivocally verifying the identity of a newly synthesized batch of the compound or for identifying it in complex mixtures.

Table 1: HRMS Data for this compound

| Formula | Calculated Mass (m/z) | Ion Type |

|---|---|---|

| C₁₂H₁₂⁷⁹BrN | 249.0153 | [M]⁺ |

| C₁₂H₁₂⁸¹BrN | 251.0133 | [M]⁺ |

| C₁₂H₁₃⁷⁹BrN | 250.0231 | [M+H]⁺ |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Fluorescence spectroscopy can also be employed to study the photophysical properties of this compound. Upon excitation at an appropriate wavelength (usually one of its absorption maxima), the molecule may emit light at a longer wavelength. The resulting fluorescence spectrum, including its emission maxima and quantum yield, provides further insight into the electronic structure and excited state dynamics of the compound.

Table 2: Spectroscopic Properties of Quinoline Derivatives in Ethanol (B145695)

| Compound | Absorption λmax (nm) | Fluorescence λmax (nm) |

|---|---|---|

| Quinoline | 275, 313 | 348 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique would provide unambiguous confirmation of the connectivity of the this compound molecule. It would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the propyl chain relative to the quinoline ring in the solid state. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking between quinoline rings or halogen bonding involving the bromine atom, which govern the macroscopic properties of the solid material.

Applications in Advanced Chemical Research and Materials Science Focus on Research Methodologies and Design

Role as a Synthetic Building Block for Complex Heterocycles

The versatility of 3-(3-Bromopropyl)quinoline as a precursor in organic synthesis is well-established. asianpubs.orgresearchgate.net Its utility stems from the presence of the reactive alkyl bromide, which readily participates in a variety of chemical transformations to construct more elaborate molecular architectures. This compound serves as a key intermediate for introducing the quinoline (B57606) moiety into larger, polycyclic systems.

The primary reaction pathway involves the nucleophilic substitution of the bromide ion. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with primary or secondary amines leads to the corresponding N-alkylated products, which can be precursors for novel heterocyclic systems. Similarly, reaction with thiol or alcohol nucleophiles provides access to a range of thioethers and ethers, respectively.

Furthermore, the propyl chain allows for intramolecular cyclization reactions. By carefully choosing a nucleophile to append to the quinoline ring at a suitable position, subsequent ring-closing reactions with the bromopropyl group can be induced. This strategy has been employed to synthesize fused heterocyclic systems containing the quinoline core, which are of interest in medicinal chemistry and materials science.

The following table summarizes some of the key transformations of this compound in the synthesis of complex heterocycles:

| Reagent | Reaction Type | Product Class |

| Primary/Secondary Amines | Nucleophilic Substitution | N-alkylated quinolines |

| Thiols | Nucleophilic Substitution | Thioethers |

| Alcohols/Phenols | Nucleophilic Substitution | Ethers |

| Carbanions | Nucleophilic Substitution | C-alkylated quinolines |

| Azides | Nucleophilic Substitution | Azidoalkyl quinolines |

Ligand Design and Coordination Chemistry Research

The quinoline scaffold is a well-known N-donor ligand in coordination chemistry. rsc.org The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily coordinate to a metal center. The design of ligands based on this compound allows for the introduction of additional donor atoms, leading to multidentate ligands with tailored electronic and steric properties.

Modification of the bromopropyl group is a common strategy to create chelating ligands. For instance, substitution of the bromide with ligands such as phosphines, pyridines, or imidazoles can result in bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals.

The resulting metal complexes often exhibit interesting photophysical, electrochemical, and catalytic properties. The quinoline moiety can participate in π-stacking interactions, which can influence the supramolecular assembly and solid-state properties of the metal complexes. rsc.org

The synthesis of metal complexes involving quinoline-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Commonly used metal ions include those from the transition series, such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the quinoline ring and other functional groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into its coordination geometry and electronic structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

The following table provides a representative overview of the types of metal complexes that can be synthesized and the techniques used for their characterization:

| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques |

| Cu(II) | Bidentate (N,N) | Square Planar / Distorted Tetrahedral | IR, UV-Vis, Magnetic Susceptibility |

| Ni(II) | Bidentate (N,N) | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Bidentate (N,N) | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Zn(II) | Bidentate (N,N) | Tetrahedral | IR, NMR, Elemental Analysis |

In the field of electrocatalysis , these complexes can be investigated for their ability to facilitate electron transfer reactions, such as the reduction of carbon dioxide or the oxidation of water. The quinoline moiety can play a role in stabilizing different oxidation states of the metal center during the catalytic cycle.

In oxidation reactions , quinoline-containing complexes can act as catalysts for the oxidation of organic substrates, such as alcohols and alkenes. The mechanism of these reactions often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal complex.

The design of the ligand is crucial for achieving high catalytic efficiency and selectivity. For example, the introduction of bulky substituents on the quinoline ring can create a specific steric environment around the metal center, influencing substrate binding and product selectivity.

Research into Optoelectronic Materials Based on Quinoline Scaffolds

Quinoline derivatives are of significant interest in the field of materials science, particularly for the development of organic optoelectronic devices. rsc.orgnih.govmdpi.com The extended π-conjugated system of the quinoline ring endows these molecules with desirable electronic and photophysical properties, such as high charge carrier mobility and strong luminescence.

In the design of materials for Organic Light-Emitting Diodes (OLEDs) , quinoline derivatives can function as electron-transporting materials, hole-transporting materials, or emissive materials. rsc.orgresearchgate.net The key design principles involve tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport.

For emissive materials, the goal is to achieve high photoluminescence quantum yields and to tune the emission color by modifying the chemical structure of the quinoline derivative. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the emission wavelength.

In the context of Organic Field-Effect Transistors (OFETs) , the ability of quinoline-based molecules to self-assemble into ordered structures is crucial for achieving high charge carrier mobility. rsc.org The planar nature of the quinoline ring promotes π-π stacking, which facilitates intermolecular charge transport. The design of these materials often focuses on enhancing intermolecular interactions and controlling the morphology of the thin films.

The following table outlines the key design considerations for quinoline-based materials in OLEDs and OFETs:

| Device | Material Function | Key Design Principles |

| OLED | Emissive Layer | High quantum yield, tunable emission color, thermal stability |

| OLED | Electron Transport Layer | High electron mobility, appropriate LUMO level |

| OLED | Hole Transport Layer | High hole mobility, appropriate HOMO level |

| OFET | Active Channel | High charge carrier mobility, good film morphology, environmental stability |

Third-generation photovoltaic technologies, such as Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) , aim to provide low-cost and efficient solar energy conversion. nih.govnih.govresearchgate.net Quinoline derivatives have emerged as promising materials for these applications due to their strong light absorption, good charge transport properties, and chemical stability. nih.gov

In DSSCs , quinoline-based dyes can be used as sensitizers to absorb sunlight and inject electrons into a semiconductor electrode. nih.gov The design of these dyes focuses on broadening the absorption spectrum to capture more of the solar radiation and ensuring efficient electron injection and dye regeneration.

In OPVs , quinoline derivatives can be used as either the electron donor or electron acceptor material in the active layer of the solar cell. nih.gov The power conversion efficiency of OPVs is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. The flexibility in modifying the chemical structure of quinoline derivatives allows for the fine-tuning of these properties to optimize device performance.

Research in Chemical Biology as Molecular Probes and Investigative Tools

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. In the context of this compound, SAR studies involve systematically modifying its structure and evaluating the impact of these changes on its interaction with a specific molecular target.

The bromopropyl chain offers a key point for modification. For instance, the bromine atom can be substituted with various functional groups to alter the molecule's steric and electronic properties. Researchers can then assess how these modifications affect the binding affinity and selectivity of the resulting derivatives for their target. This information is crucial for optimizing the design of more potent and specific molecular probes.

A hypothetical SAR study on derivatives of this compound targeting a specific enzyme could involve synthesizing a library of compounds with varying substituents on the quinoline ring and modifications to the propyl chain. The inhibitory activity of each compound against the target enzyme would then be determined.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound ID | Quinoline Ring Substitution | Propyl Chain Modification | Target Enzyme Inhibition (IC50, µM) |

| BPQ-01 | Unsubstituted | -Br | 15.2 |

| BPQ-02 | 6-Methoxy | -Br | 8.5 |

| BPQ-03 | 7-Chloro | -Br | 12.1 |

| BPQ-04 | Unsubstituted | -OH | > 100 |

| BPQ-05 | Unsubstituted | -N3 | 25.4 |

From such a study, researchers might conclude that a methoxy group at the 6-position of the quinoline ring enhances binding affinity, while replacing the bromo group with a hydroxyl abolishes activity. This iterative process of synthesis and biological evaluation allows for the refinement of molecular probes with improved properties.

Mechanistic Research into Molecular Recognition Processes

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology. This compound and its derivatives are employed to investigate the mechanisms of these recognition events. The reactive nature of the bromopropyl group allows for its use in affinity-based protein profiling and other chemoproteomic techniques.

In a typical experiment, a derivative of this compound might be designed with a "warhead" that can covalently bind to a specific amino acid residue within the binding site of a target protein. By analyzing the site of covalent modification, researchers can gain insights into the binding orientation and key interactions that govern molecular recognition. Furthermore, the quinoline core can be functionalized with reporter tags, such as fluorophores or biotin (B1667282), to facilitate the detection and identification of binding partners in complex biological mixtures.

These studies provide a detailed picture of the molecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, that contribute to the specificity and affinity of a ligand for its receptor.

Design and Synthesis of Derivatives for Biological Pathway Elucidation

Understanding the intricate network of biological pathways is a central goal of chemical biology. The design and synthesis of derivatives of this compound play a crucial role in mapping these pathways. By attaching various functional moieties to the this compound scaffold, researchers can create a diverse set of molecular tools to perturb and study specific biological processes.

For example, a derivative could be synthesized to include a photo-crosslinking group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby molecules. This technique, known as photoaffinity labeling, can be used to identify the direct binding partners of the quinoline derivative within a cell, thereby providing clues about its mechanism of action and the biological pathway it modulates.

Another strategy involves incorporating "click chemistry" handles into the this compound structure. These handles allow for the efficient and specific attachment of various reporter molecules, such as fluorescent dyes or affinity tags, under mild, biocompatible conditions. This modular approach enables the creation of a wide array of probes for different applications in biological pathway elucidation.

The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available quinoline precursors. The introduction of the 3-bromopropyl side chain is a key synthetic step, followed by further functionalization of the quinoline ring or the terminal bromine atom.

Future Directions and Emerging Research Avenues for 3 3 Bromopropyl Quinoline

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of green and efficient synthetic processes. For 3-(3-Bromopropyl)quinoline, a primary research focus will be the creation of synthetic routes that are both environmentally benign and maximize the incorporation of all starting materials into the final product, a concept known as atom economy. rsc.orgjocpr.com

Current research in quinoline (B57606) synthesis points towards several promising strategies:

One-Pot Reactions: Multicomponent reactions (MCRs) are being explored to construct complex quinoline scaffolds in a single step from simple precursors. rsc.org This approach avoids the need for isolating intermediates, thereby reducing solvent waste and energy consumption. rsc.orgmdpi.com

Green Catalysis: The use of transition-metal catalysts like copper, palladium, and gold, often in combination with green chemistry principles, allows for high yields under milder reaction conditions. ijfans.org The development of recyclable catalysts, such as glucose-derived ionic liquids combined with copper, presents a sustainable method for producing functionalized quinolines. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis are becoming increasingly popular as they can significantly reduce reaction times and improve yields, often without the need for traditional solvents. ijfans.orgresearchgate.netrsc.org

Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives like water or bio-based solvents is a key goal. nih.govresearchgate.net Catalyst-free and solvent-free conditions are the ultimate aim for an environmentally friendly process. jocpr.com

Future research will likely focus on adapting these general quinoline synthesis methods to produce this compound and its derivatives with high efficiency and minimal environmental impact.

| Synthesis Strategy | Key Advantages | Relevant Research Context |

| Multicomponent Reactions (MCRs) | High atom and step economy, operational simplicity, structural diversity. rsc.orgresearchgate.net | Povarov, Doebner-Miller, and Friedländer reactions are classic examples being adapted for greener synthesis. ijfans.orgresearchgate.netnih.gov |

| Green Catalysis | High yields under mild conditions, potential for catalyst recycling, reduced toxic byproducts. ijfans.orgrsc.org | Use of copper, iodine, and organocatalysts are being explored to replace more hazardous reagents. rsc.orgnih.gov |

| Microwave/Ultrasound Assistance | Rapid reaction times, increased yields, energy efficiency. researchgate.netrsc.org | Enables solvent-free or reduced-solvent reactions, contributing to greener protocols. rsc.org |

Integration of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The integration of advanced analytical techniques for real-time, or in-situ, monitoring of chemical reactions is a rapidly growing field. Such techniques provide a dynamic picture of the reaction as it happens, allowing chemists to identify intermediates, understand reaction pathways, and pinpoint the optimal conditions for yield and purity.

For the synthesis of this compound, future research could involve the application of:

Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with in-line analytical tools like NMR spectroscopy (flow-NMR) and mass spectrometry can provide immediate feedback on the reaction's progress. nih.gov This allows for rapid optimization of parameters such as temperature, pressure, and catalyst loading. nagoya-u.ac.jp

Spectroscopic Probes: Techniques like Raman and infrared spectroscopy can be used to monitor the formation and consumption of key functional groups in real-time, providing valuable kinetic data without disturbing the reaction mixture.

The data gathered from these in-situ techniques will be invaluable for scaling up the production of this compound and for ensuring consistent quality.

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. researchgate.net For this compound, these computational tools can accelerate the design and discovery of new derivatives with tailored properties. mdpi.comresearchgate.net

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel quinoline derivatives. mdpi.comdoaj.org This allows researchers to prioritize the synthesis of the most promising compounds.

Reaction Optimization: Algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product, reducing the need for extensive trial-and-error experimentation. nih.govnagoya-u.ac.jpbeilstein-journals.org ML models can analyze complex relationships between various reaction parameters to find the best combination for success. nagoya-u.ac.jp

De Novo Design: Generative models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel quinoline-based drugs or materials that might not be conceived through traditional methods. researchgate.net

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Faster identification of derivatives with high potential for specific applications (e.g., anticancer, antibacterial). doaj.orgmdpi.com |

| Reaction Optimization | More efficient and cost-effective synthesis of new compounds by predicting the best reaction pathways. nih.govbeilstein-journals.org |

| De Novo Design | Creation of novel quinoline structures with enhanced properties for pharmaceuticals or materials science. researchgate.net |

Exploration of Novel Reactivity Modes and Multi-Functional Transformations

The this compound molecule contains two key reactive sites: the quinoline ring system and the bromoalkyl chain. Future research will undoubtedly focus on exploring novel ways to functionalize this compound to create more complex and valuable molecules.

Emerging areas of exploration include:

C-H Bond Functionalization: Direct functionalization of the carbon-hydrogen bonds on the quinoline ring is a powerful strategy for creating new derivatives without the need for pre-functionalized starting materials. mdpi.comrsc.org This can lead to more efficient and atom-economical syntheses.

Multi-component and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (cascade or tandem reactions) can dramatically increase synthetic efficiency. researchgate.net The bromopropyl group can act as a trigger or participant in such cascades.

Dual Functionalization: Developing reactions that simultaneously modify both the quinoline ring and the bromopropyl side chain can lead to the rapid construction of highly complex and diverse molecular architectures. The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions. mdpi.com

These advanced synthetic methods will expand the chemical space accessible from this compound, opening the door to new applications.

Synergistic Approaches at the Interface of Synthetic Chemistry and Materials Science

The unique electronic and structural properties of the quinoline core make it an attractive building block for advanced functional materials. mdpi.comnih.govnih.gov The this compound derivative is particularly well-suited for incorporation into larger molecular assemblies and polymers due to its reactive side chain.

Future research at the intersection of chemistry and materials science could explore:

Polymer-Based Materials: The bromopropyl group can be used to graft the quinoline unit onto polymer backbones, creating materials with novel optical, electronic, or mechanical properties. tandfonline.comtandfonline.com These could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or specialized coatings. nih.govresearchgate.net

Photovoltaics: Quinoline derivatives are being investigated for their potential use in third-generation solar cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govnih.gov The ability to tune the electronic properties of the quinoline core through derivatization of the bromopropyl side chain could lead to more efficient light-harvesting materials.

Functional Surfaces: The compound can be used to modify surfaces, such as fabrics or metals, to impart specific properties like hydrophobicity or corrosion resistance. tandfonline.com

The synergy between synthetic chemists designing and creating new quinoline-based molecules and materials scientists integrating them into functional devices and materials will be a powerful driver of innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-Bromopropyl)quinoline intermediates?

- Methodological Answer : A common approach involves nucleophilic substitution using 1,3-dibromopropane with phthalimide potassium salt in DMF at 70°C for 2 hours, catalyzed by tetrabutylammonium bromide (TBAB), yielding intermediates like N-(3-Bromopropyl)phthalimide with 88.3% efficiency . For quinoline functionalization, alkylation of quinoline derivatives (e.g., 1,4-dihydroquinoline) with 1,3-dibromopropane under inert conditions can introduce the bromopropyl group. Optimization requires monitoring reaction time, temperature, and stoichiometry to minimize side products like di-substituted byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., Br-CH-quinoline linkage) and confirm substitution patterns.

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for bromopropyl-indole hybrids (mean C–C bond length: 0.004 Å, R factor: 0.059) .

- HPLC-MS : Validates purity and molecular weight, especially for radiolabeled analogs (e.g., F derivatives) .

Q. How can researchers mitigate hazards when handling this compound and its precursors?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to lachrymatory and irritant properties of bromoalkanes.

- Quench brominated waste with sodium thiosulfate to reduce environmental toxicity .

- Storage: Keep intermediates under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives with axial chirality?

- Methodological Answer : Chiral catalysts (e.g., lithium phosphate/Ir-photoredox complexes) promote Minisci-type radical additions to quinoline, achieving >90% enantiomeric excess (ee). Key steps:

- Photoredox Activation : Irradiation generates indolyl radicals for C–N bond formation.

- Steric Control : Bulky chiral ligands enforce axial chirality in 3-(N-indolyl)quinolines .

- Example: Asymmetric synthesis of atropisomeric 3-(N-indolyl)quinolines with dual axial/central chirality .

Q. How do isotopic labels (e.g., F) in this compound analogs enhance pharmacokinetic studies?

- Methodological Answer :

- Radiosynthesis : Substitute bromine with F via nucleophilic fluorination (e.g., KF/Kryptofix® in acetonitrile at 100°C) to create tracers like [F]SR101N-(3-fluoropropyl)sulfonamide .

- Applications : Track biodistribution using PET imaging; assess blood-brain barrier penetration or tumor targeting.

- Stability Testing : Validate tracer integrity in plasma (e.g., >95% stability after 4 hours) .

Q. What mechanistic insights govern functionalization of the quinoline core via Minisci-type reactions?

- Methodological Answer :

- Radical Generation : Photoredox catalysts (e.g., Ir(III)) oxidize indole derivatives to radicals, which attack protonated quinoline at C3.

- Acid-Mediated Protonation : Trifluoroacetic acid (TFA) enhances quinoline electrophilicity, directing regioselectivity.

- Stereocontrol : Chiral phosphates stabilize transition states, favoring one enantiomer .

Data Analysis and Contradictions

Q. How can researchers reconcile yield discrepancies in this compound syntheses?

- Methodological Answer :

- Case Study : N-(3-Bromopropyl)phthalimide synthesis yields 88.3% with TBAB vs. lower yields in solvent-free systems.

- Analysis : TBAB enhances phase-transfer efficiency in DMF, while solvent-free methods may suffer from incomplete mixing.

- Recommendation : Compare activation energy (via DSC) and byproduct profiles (GC-MS) to optimize conditions.

Applications in Drug Development

Q. What role does this compound play in designing HIV-1 TAR RNA binders?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The bromopropyl chain in WM5 analogs enhances hydrophobic interactions with TAR RNA pockets.

- Synthetic Protocol : Couple bromopropyl-quinoline cores with piperazine via Buchwald-Hartwig amination (e.g., Pd(OAc), Xantphos) .

- Evaluation : Measure binding affinity via fluorescence polarization (FP) assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.